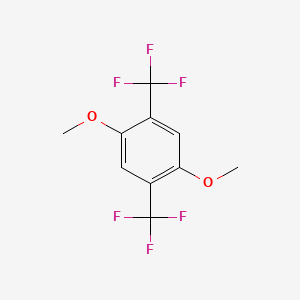
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C10H8F6O2 and a molecular weight of 274.16 g/mol This compound is characterized by the presence of two methoxy groups and two trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
One common method involves the reaction of 1,4-dimethoxybenzene with trifluoromethylating agents under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are often used in these reactions.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and biological studies.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various pathways and processes, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,4-Dimethoxybenzene: Lacks the trifluoromethyl groups, leading to variations in electronic properties and applications.
The presence of both methoxy and trifluoromethyl groups in Benzene, 1,4-dimethoxy-2,5-bis(trifluoromethyl)- makes it unique, providing a combination of properties that can be tailored for specific uses.
Eigenschaften
CAS-Nummer |
105986-63-8 |
|---|---|
Molekularformel |
C10H8F6O2 |
Molekulargewicht |
274.16 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-7-3-6(10(14,15)16)8(18-2)4-5(7)9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
PGGKQXHMCDUROW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(F)(F)F)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



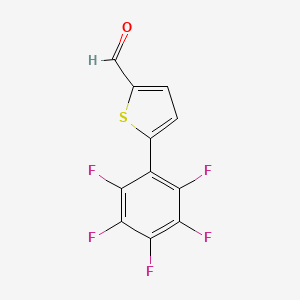

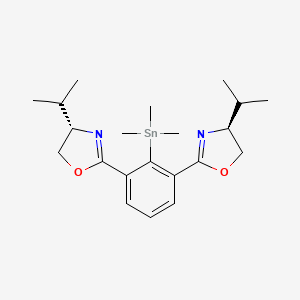
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
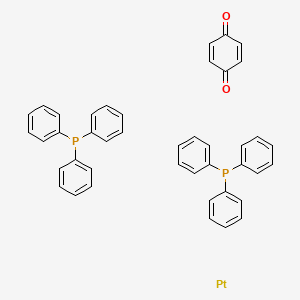

![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)

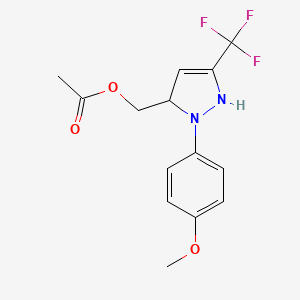
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
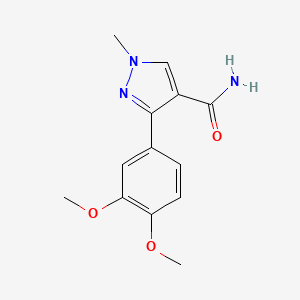
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
